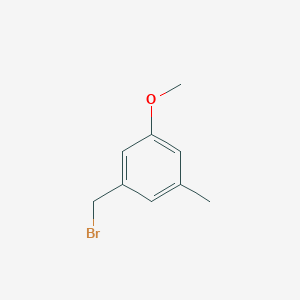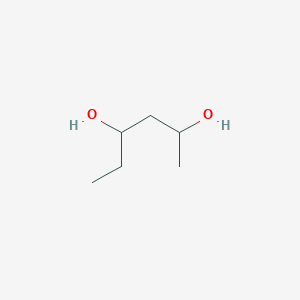
2,4-Hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Hexanediol can be synthesized through multiple-step pathways. One common method involves the reduction of 2,4-hexanedione using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2,4-hexanedione. This process involves the use of a metal catalyst such as palladium or platinum supported on carbon, under high pressure and temperature conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: 2,4-Hexanedione, hexanoic acid.
Reduction: Hexane, hexanol.
Substitution: Halogenated hexanediols, esters.
Applications De Recherche Scientifique
2,4-Hexanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of polymers, resins, and plasticizers, enhancing the properties of these materials.
Mécanisme D'action
The mechanism of action of 2,4-Hexanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating reactions and interactions. In biological systems, this compound can stabilize proteins and enzymes by forming hydrogen bonds with their active sites, thereby enhancing their stability and activity.
Comparaison Avec Des Composés Similaires
1,6-Hexanediol: Another diol with hydroxyl groups at the first and sixth carbon atoms.
1,2-Hexanediol: A diol with hydroxyl groups at the first and second carbon atoms.
1,5-Pentanediol: A diol with five carbon atoms and hydroxyl groups at the first and fifth positions.
Uniqueness of 2,4-Hexanediol: this compound is unique due to the positioning of its hydroxyl groups, which allows for specific interactions and reactions that are not possible with other diols. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various applications.
Propriétés
IUPAC Name |
hexane-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJTWACJNYNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941561 |
Source


|
| Record name | Hexane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-90-6 |
Source


|
| Record name | 2,4-Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
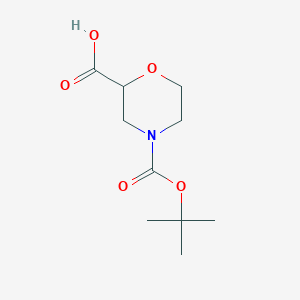
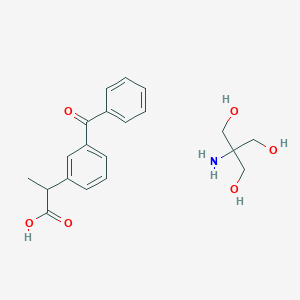
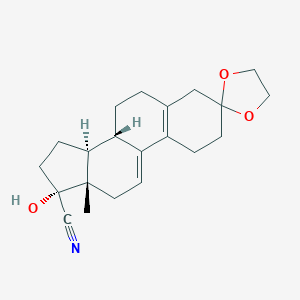
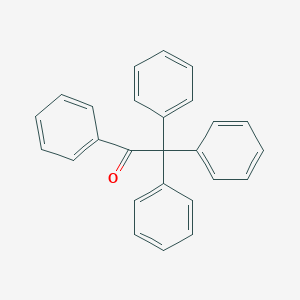



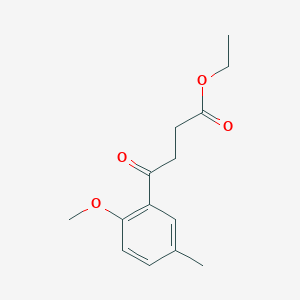
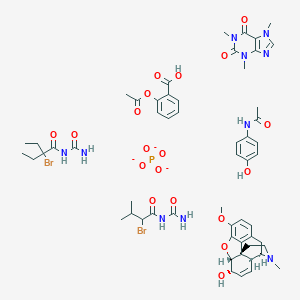
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
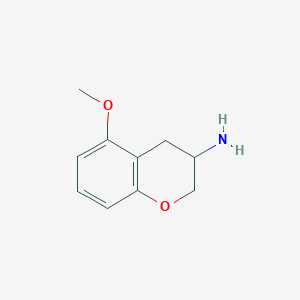
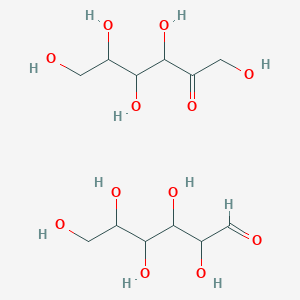
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
